3-Bromophenyl cyclopentyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

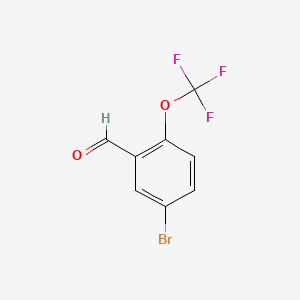

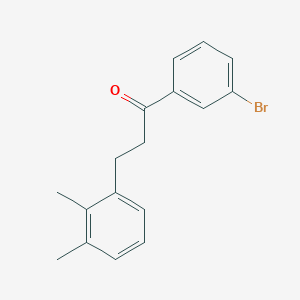

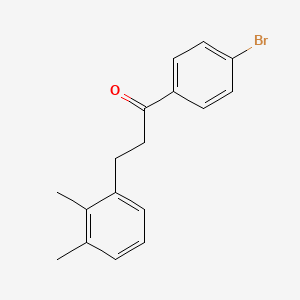

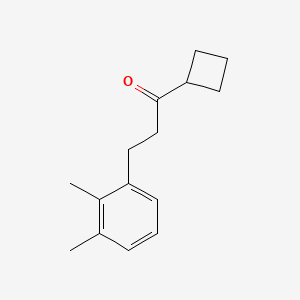

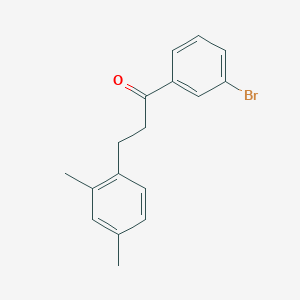

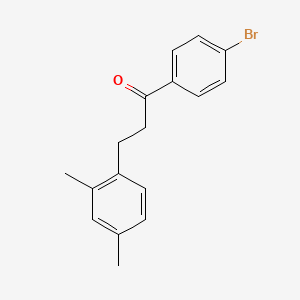

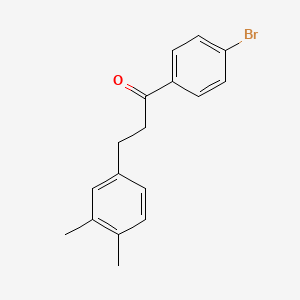

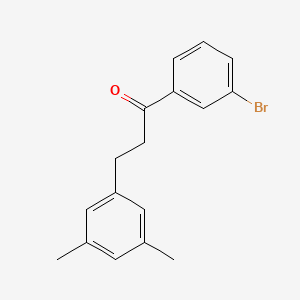

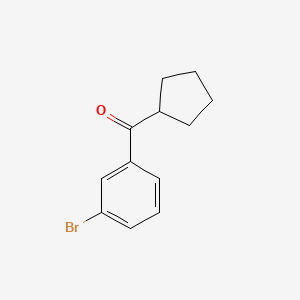

3-Bromophenyl cyclopentyl ketone is a compound that can be inferred to have a bromine atom attached to a phenyl ring, which is further connected to a cyclopentyl ketone structure. While the provided papers do not directly discuss 3-Bromophenyl cyclopentyl ketone, they do provide insights into the chemistry of related bromo ketones and their reactivity in various synthetic contexts.

Synthesis Analysis

The synthesis of compounds related to 3-Bromophenyl cyclopentyl ketone can be achieved through various methods. For instance, the palladium-catalyzed cyclization of allylic bromides with 1,2-dienyl ketones is a method that could potentially be adapted for the synthesis of compounds similar to 3-Bromophenyl cyclopentyl ketone . Additionally, the reaction of α-bromo ketones with other reagents can lead to the formation of complex structures such as tetrahydrofuran-3-ones, indicating the versatility of bromo ketones in cyclization reactions .

Molecular Structure Analysis

The molecular structure of 3-Bromophenyl cyclopentyl ketone would consist of a bromophenyl group attached to a cyclopentyl ring through a ketone functional group. The presence of the bromine atom could influence the reactivity of the compound, as seen in the regio- and chemoselective bromination of cyclopentenones, where the position of bromination can be controlled by the choice of reagent and solvent .

Chemical Reactions Analysis

Bromo ketones participate in a variety of chemical reactions. For example, they can undergo enamine-type alkylation and subsequent aza-Wittig reactions to yield complex heterocycles . They can also react with aromatic aldehydes to produce substituted tetrahydrofuran-3-ones through a sequence of aldol reaction, cyclization, and dehydration . Furthermore, the reactivity of bromo ketones under basic and acidic conditions can lead to different cyclization products, demonstrating their ambident-like reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromophenyl cyclopentyl ketone can be extrapolated from the behavior of similar bromo ketones. These compounds are typically sensitive to the conditions of the reaction, which can affect their reactivity and the products formed. For instance, the choice of base or acid can direct the cyclization pathway of bromo ketones to yield different products . The presence of the bromine atom also makes these compounds suitable for further functionalization through various organic reactions .

Wissenschaftliche Forschungsanwendungen

Metal-Dependent Reaction Tuning

The reactivity of cyclopentyl organometallic reagents, including those related to 3-bromophenyl cyclopentyl ketone structures, can be manipulated by changing the metal atom involved. Cyclopentylmagnesium bromide, for instance, reduces both aromatic and aliphatic aldehydes and ketones to their corresponding alcohols without forming C-C bonds. This selectivity extends to the reduction of substituted cyclic and polycyclic ketones as well as chiral alpha-oxygenated aliphatic ketones, showcasing good diastereoselectivity. In the presence of ZnCl2, these reagents undergo a typical Grignard addition to ketones, resulting in tertiary alcohols with complete diastereoselectivity. These reaction pathways have been applied to the asymmetric synthesis of medicinally important compounds (Roy et al., 2009).

Synthesis of Pseudo-Indoxyl Derivatives

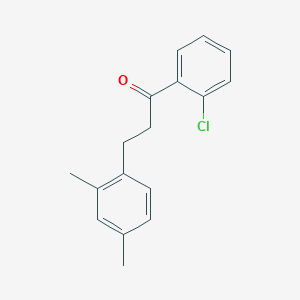

Ortho-bromophenyl sec-alkyl/sec-alkenyl ketones, which can be structurally related to or derived from 3-bromophenyl cyclopentyl ketone, have been utilized in the synthesis of pseudo-indoxyl derivatives through a process involving sequential SNAr followed by Smalley cyclization. This process is facilitated by copper salts and results in derivatives that exhibit unique fluorescent properties and broad Stokes shifts (Goriya & Ramana, 2013).

Gold-Catalyzed Cycloisomerization

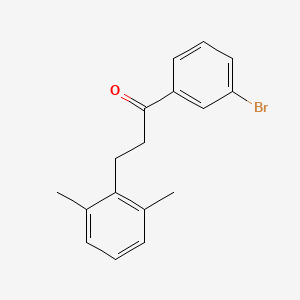

Computational and experimental studies have shed light on the mechanisms behind the gold-catalyzed cycloisomerization of bromoallenyl ketones, a category that includes 3-bromophenyl cyclopentyl ketone analogs. The research has revealed that the regiochemistry of these reactions is ligand-dependent, offering insights into the ligand-controlled regioselectivity of these processes (Xia et al., 2008).

Zukünftige Richtungen

The development of a practical route to ketones from feedstock chemicals has long been a subject of interest . Given that ketones are prevalent in feedstock chemicals, natural products, and pharmaceuticals, these transformations could offer strategic bond disconnections in the synthesis of complex bioactive molecules . Future research may focus on improving the synthesis methods and exploring the potential applications of 3-Bromophenyl cyclopentyl ketone.

Eigenschaften

IUPAC Name |

(3-bromophenyl)-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGBIJBPTCLCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642562 |

Source

|

| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromophenyl cyclopentyl ketone | |

CAS RN |

898791-44-1 |

Source

|

| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.